Methyl 3-amino-5-hydroxypyrazine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

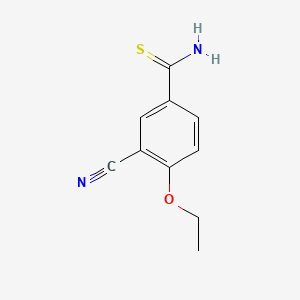

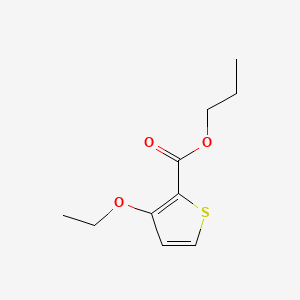

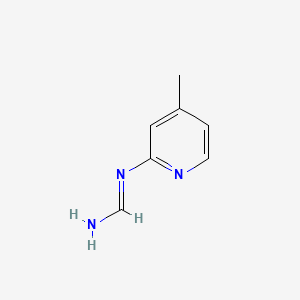

“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” is a chemical compound with the molecular formula C6H7N3O3 . It is a key intermediate in organic synthesis, medicine, dyes, and pesticides .

Synthesis Analysis

The synthesis of “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has been reported in several studies. For instance, it has been synthesized in six steps from 3-aminopyrazine-2-carboxylic acid with an overall yield of about 22.3% .Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” can be analyzed using various techniques. For example, in the IR spectra, the final compounds showed a signal at 1641–1684 cm −1, attributed to the amidic carbonyl .Chemical Reactions Analysis

“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has been used in various chemical reactions. For instance, it has been used in the synthesis of 2-arylpteridin-4-ones and piperazine-derived 2-furan-2-yl- [1,2,4]triazolo [1,5- a] pyrazines .Physical And Chemical Properties Analysis

“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has a molecular weight of 169.14 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Enhancements

- Pretreatment Methods for Improved Photodynamic Therapy : Gerritsen et al. (2008) discuss various pretreatment methods to enhance the effectiveness of photodynamic therapy (PDT) by increasing protoporphyrin IX accumulation. Although the paper does not directly mention "Methyl 3-amino-5-hydroxypyrazine-2-carboxylate," understanding chemical interactions and enhancements in therapeutic contexts could be indirectly relevant (Gerritsen et al., 2008).

Antidepressant Potential of Serotonin Modulators

- Serotonergic Signaling in Antidepressant Actions : Research on the role of serotonergic signaling in the antidepressant actions of various compounds, including ketamine, indicates the importance of serotonin receptors in mediating antidepressant effects. This could suggest potential research angles for understanding how compounds like "Methyl 3-amino-5-hydroxypyrazine-2-carboxylate" might interact with similar pathways (Jardin et al., 2016).

Environmental Epigenetics

- Environmental Impact on Epigenetic Patterns : Efimova et al. (2020) review the impact of environmental factors on DNA hydroxymethylation patterns, which are crucial for genome regulation. Understanding these epigenetic modifications could provide insights into how different compounds, including "Methyl 3-amino-5-hydroxypyrazine-2-carboxylate," might influence or be influenced by such environmental factors (Efimova et al., 2020).

Neurochemistry and Neurotoxicity

- Neurochemical and Neurotoxic Effects of MDMA : McKenna and Peroutka (1990) discuss the neurochemical and neurotoxic effects of MDMA, focusing on serotonin transporters and receptors. While MDMA is chemically distinct from "Methyl 3-amino-5-hydroxypyrazine-2-carboxylate," the exploration of neurochemical pathways and toxicological profiles can provide a framework for assessing the neuroactive potential of various compounds (McKenna & Peroutka, 1990).

Safety And Hazards

While specific safety and hazards information for “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” is not available, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment/face protection when handling similar compounds .

Eigenschaften

IUPAC Name |

methyl 2-amino-6-oxo-1H-pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-6(11)4-5(7)9-3(10)2-8-4/h2H,1H3,(H3,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUKXBXGBDQLMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC(=O)C=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-hydroxypyrazine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thiazolo[5,4-G]quinazoline](/img/structure/B576279.png)